An In-depth Technical Guide to the Chemical Properties of 1,3-Benzodithiolylium Tetrafluoroborate
An In-depth Technical Guide to the Chemical Properties of 1,3-Benzodithiolylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodithiolylium tetrafluoroborate is a stable carbenium ion salt that serves as a versatile and potent reagent in modern organic synthesis.[1][2] Its significance lies in its role as a key heterocyclic building block and a powerful electrophile, enabling a wide range of chemical transformations.[3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on quantitative data and detailed experimental methodologies.
Structural Features and Stability
The 1,3-benzodithiolylium cation is a planar, aromatic system. The positive charge is delocalized across the five-membered dithiolylium ring and the fused benzene ring, which contributes to its notable stability.[3] The key to its reactivity is the electrophilic nature of the carbon atom at the 2-position (C2), situated between the two sulfur atoms.[3] This inherent electrophilicity makes it susceptible to attack by a wide variety of nucleophiles.
Physical and Chemical Properties
The fundamental physical and chemical properties of 1,3-benzodithiolylium tetrafluoroborate are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 57842-27-0 | [5][6][7] |
| Molecular Formula | C₇H₅BF₄S₂ | [5][6][7] |
| Molecular Weight | 240.05 g/mol | [6][7] |
| Appearance | Colorless to pale yellow or gray to brown solid | [5][8] |
| Melting Point | 150 °C (decomposes) | [5][6][7] |
| Solubility | Soluble in acetonitrile and DMF (reacts slowly); insoluble in ether. Sparingly soluble in water. | [1][8] |
| SMILES String | F--INVALID-LINK--(F)F.c1ccc2[s+]csc2c1 | [6] |
| InChI Key | CUSWPJQKCZMDPY-UHFFFAOYSA-N | [3][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 1,3-benzodithiolylium tetrafluoroborate and its derivatives.
| Spectroscopy | Data |
| ¹H NMR | The aromatic protons of the benzodithiole system typically appear as a multiplet in the range of δ 7.30–7.45 ppm. |
| ¹³C NMR | The key C2 carbon of the dithiolylium ring has a chemical shift around δ 118 ppm, though this is highly dependent on the substituent. Aromatic CH carbons are observed between δ 122–125 ppm, and the quaternary carbons fused to sulfur are found near δ 137 ppm. |
| Infrared (IR) | Key absorptions include C=C stretching vibrations for the aromatic rings (~1450–1600 cm⁻¹) and C-S stretching vibrations. |
Reactivity and Synthetic Applications
The chemistry of 1,3-benzodithiolylium tetrafluoroborate is dominated by the electrophilicity of its C2 position, which readily reacts with a diverse array of nucleophiles.[3]
Reactions with Nucleophiles
The reaction consistently involves nucleophilic attack at the 2-position of the dithiolylium ring.[3]
-
Oxygen Nucleophiles: It reacts readily with alcohols and water to form the corresponding 2-alkoxy-1,3-benzodithioles and 2-hydroxy-1,3-benzodithiole, respectively.[3]
-
Nitrogen Nucleophiles: A variety of nitrogen-containing nucleophiles react efficiently. For instance, it reacts with indole to yield 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate.[6]
-
Carbon Nucleophiles: It is a potent α-alkylating agent, particularly in the enantioselective α-alkylation of aldehydes.[3] This provides a formal pathway for the α-alkylation of aldehydes by a carbenium ion.[3]
-
Other Nucleophiles: Reactions with ketones can yield α-(1,3-benzodithiol-2-ylidene) ketones, and reactions with boronic derivatives can produce substituted arylcarbenium ions.[1][6]
A general schematic of its reactivity is depicted below.
Caption: Nucleophilic attack on the C2 position of the 1,3-benzodithiolylium cation.
Use as a Protecting Agent
1,3-Benzodithiolylium tetrafluoroborate is a valuable reagent for the protection of hydroxyl groups.[2][4] This is particularly important in multi-step syntheses of complex molecules like pharmaceuticals or in DNA/RNA synthesis, where sensitive hydroxyl groups must be shielded from undesired reactions.[2][4]
Synthesis of Heterocyclic Systems
A notable application is the synthesis of dibenzotetrathiafulvalene (DBTTF). This is achieved by reacting 1,3-benzodithiolylium tetrafluoroborate with tertiary amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][6]
The logical relationship of its core applications is visualized below.
Caption: Core applications stemming from the compound's electrophilic nature.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures.
Synthesis of 1,3-Benzodithiolylium Tetrafluoroborate
One common and efficient method for synthesizing the title compound is through hydride abstraction from the parent 1,3-benzodithiole using a trityl cation.[3]
Materials:
-
1,3-Benzodithiole
-
Trityl tetrafluoroborate (Triphenylcarbenium tetrafluoroborate)
-
Anhydrous acetonitrile
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-benzodithiole (1 equivalent) in anhydrous acetonitrile.
-
To this stirred solution, add trityl tetrafluoroborate (1 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product often precipitates from the solution. To ensure complete precipitation, anhydrous diethyl ether can be added to the reaction mixture.
-
Collect the resulting solid precipitate by filtration under an inert atmosphere.
-
Wash the collected solid with several portions of anhydrous diethyl ether to remove triphenylmethane byproduct.
-
Dry the final product, 1,3-benzodithiolylium tetrafluoroborate, under vacuum to yield a crystalline solid.
The workflow for this synthesis is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of the title compound.
Safety Information
1,3-Benzodithiolylium tetrafluoroborate is irritating to the eyes, respiratory system, and skin.[5][6] It is classified as a warning-level hazard.[6] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this compound.[6] It should be stored in a cool, dry place, protected from moisture and light.[1][9]
Conclusion
1,3-Benzodithiolylium tetrafluoroborate is a cornerstone reagent in organic synthesis, valued for its stability and potent, well-defined electrophilicity. Its utility as a versatile building block for complex heterocycles, a protecting agent for sensitive functional groups, and a catalyst in asymmetric reactions underscores its importance in both academic research and industrial applications, including drug development and materials science.[3][4] The detailed properties and protocols provided in this guide serve as a comprehensive resource for scientists leveraging this powerful synthetic tool.
References
- 1. 1,3-BENZODITHIOLYLIUM TETRAFLUOROBORATE | 57842-27-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,3-Benzodithiolylium tetrafluoroborate | 57842-27-0 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. 1,3-Benzodithiolylium tetrafluoroborate 98 57842-27-0 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. chemscene.com [chemscene.com]
